Cas no 88948-19-0 (Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro-)
88948-19-0 structure
Product Name:Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro-
CAS No:88948-19-0
MF:C19H16N4O4
MW:364.35474395752
CID:618839
PubChem ID:13184838
Update Time:2025-04-19
Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 4-[(4-amino-3-nitrophenyl)-phenylmethyl]-2-nitroaniline
- 88948-19-0
- 4,4'-(Phenylmethylene)bis(2-nitroaniline)
- DTXSID50525657
- Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro-
-
- Inchi: 1S/C19H16N4O4/c20-15-8-6-13(10-17(15)22(24)25)19(12-4-2-1-3-5-12)14-7-9-16(21)18(11-14)23(26)27/h1-11,19H,20-21H2
- InChI Key: FJZHQGYPXQZAOS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C(C=CC(=C1)C(C1C=CC=CC=1)C1C=CC(=C(C=1)[N+](=O)[O-])N)N)=O
Computed Properties
- Exact Mass: 364.11715500g/mol
- Monoisotopic Mass: 364.11715500g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 144Ų
Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
88948-19-0 (Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro-) Related Products
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